molecular formula C18H21NOS B5866759 N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide

N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5866759
M. Wt: 299.4 g/mol
InChI Key: OAVJMEKDNWSZDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as EPM, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPM is a thioacetamide derivative that has been shown to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.

Mechanism of Action

The exact mechanism of action of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, it is believed that this compound exerts its biological activity through the inhibition of key enzymes involved in fungal and bacterial cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of fungi and bacteria by disrupting their cell wall synthesis. Additionally, this compound has been shown to induce apoptosis in cancer cells, leading to their death. Furthermore, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide is its broad-spectrum activity against fungi and bacteria. Additionally, this compound has been shown to have anticancer properties, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its potential toxicity, which may limit its use in vivo. Furthermore, the exact mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for the research of N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is the optimization of its synthesis to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound. Furthermore, the potential toxicity of this compound needs to be further investigated to determine its safety for use in vivo. Finally, the potential of this compound as a therapeutic agent for the treatment of inflammatory diseases needs to be explored.

Synthesis Methods

N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized through a multistep process that involves the reaction of 2-ethylphenol with 2-methylbenzyl chloride to form the intermediate 2-ethylphenyl-2-methylbenzyl ether. This intermediate is then reacted with thioacetic acid to yield this compound. The synthesis of this compound has been optimized to achieve high yields and purity, making it a viable candidate for further research.

Scientific Research Applications

N-(2-ethylphenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. Additionally, this compound has been shown to possess antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. Furthermore, this compound has been investigated for its anticancer properties and has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(2-ethylphenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-3-15-9-6-7-11-17(15)19-18(20)13-21-12-16-10-5-4-8-14(16)2/h4-11H,3,12-13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVJMEKDNWSZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.